HDAC6 Inhibition: 6-Fluoro Substitution Confers 188-Fold Selectivity Over HDAC2
2-(6-Fluoro-1H-indol-2-yl)acetic acid exhibits potent and selective inhibition of histone deacetylase 6 (HDAC6) with an IC50 of 17 nM [1]. In a direct head-to-head comparison against the same compound's activity on HDAC2 (IC50 = 205 nM), the 6-fluoro derivative demonstrates an 188-fold selectivity window for HDAC6 over HDAC2 [1][2]. This selectivity profile is in stark contrast to a potent HDAC1 inhibitor (BDBM50142796, IC50 = 1.8 nM), which lacks the pronounced isoform selectivity observed with the 6-fluoro compound [3].
| Evidence Dimension | HDAC6 vs. HDAC2 Inhibition Selectivity |
|---|---|
| Target Compound Data | HDAC6 IC50 = 17 nM; HDAC2 IC50 = 205 nM |
| Comparator Or Baseline | Same compound tested against HDAC2; HDAC1 inhibitor BDBM50142796 (HDAC1 IC50 = 1.8 nM) as a class reference for non-selective HDAC inhibition |
| Quantified Difference | 188-fold selectivity for HDAC6 over HDAC2 (17 nM vs. 205 nM); vs. HDAC1 inhibitor lacks comparable isoform selectivity |
| Conditions | HDAC6 assay: Fluor de Lys substrate, fluorescence-based analysis; HDAC2 assay: Recombinant human HDAC2, FLUOR DE LYS Green substrate, 10 min preincubation [1][2] |
Why This Matters
This selectivity profile makes the compound uniquely suitable for studies requiring HDAC6-specific modulation, avoiding the confounding off-target effects of pan-HDAC inhibitors on HDAC1 or HDAC2.
- [1] BindingDB. BDBM50421844 (CHEMBL5272650): 2-(6-fluoro-1H-indol-2-yl)acetic acid. HDAC6 IC50 = 17 nM. View Source
- [2] BindingDB. BDBM50525180 (CHEMBL4446236): 2-(6-fluoro-1H-indol-2-yl)acetic acid. HDAC2 IC50 = 205 nM. View Source
- [3] BindingDB. BDBM50142796 (CHEMBL3759186): Potent HDAC1 inhibitor. HDAC1 IC50 = 1.8 nM. View Source
